molecular formula C14H6Cl2O2 B074738 1,2-Dichloroanthracene-9,10-dione CAS No. 1594-46-3

1,2-Dichloroanthracene-9,10-dione

Cat. No. B074738
CAS RN: 1594-46-3
M. Wt: 277.1 g/mol
InChI Key: PLUFITIFLBGFPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dichloroanthracene-9,10-dione (DCAD) is a chemical compound that has been used for various scientific research applications. It is a yellow crystalline solid that is soluble in organic solvents. DCAD has been studied for its potential use in organic synthesis, as well as its biological and pharmacological properties.

Mechanism Of Action

The mechanism of action of 1,2-Dichloroanthracene-9,10-dione is not fully understood. It is believed to act as a radical initiator and a photosensitizer, producing reactive oxygen species and free radicals. 1,2-Dichloroanthracene-9,10-dione has been shown to undergo photoinduced electron transfer reactions, leading to the production of superoxide and hydroxyl radicals.

Biochemical And Physiological Effects

1,2-Dichloroanthracene-9,10-dione has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cells. 1,2-Dichloroanthracene-9,10-dione has also been shown to inhibit the growth of cancer cells in vitro. Additionally, 1,2-Dichloroanthracene-9,10-dione has been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One advantage of using 1,2-Dichloroanthracene-9,10-dione in lab experiments is its ability to act as a radical initiator and photosensitizer, allowing for the production of reactive oxygen species and free radicals. This can be useful in various photochemical reactions and organic synthesis reactions. However, 1,2-Dichloroanthracene-9,10-dione can also be toxic to cells and can induce DNA damage, making it important to use proper safety precautions when handling this compound.

Future Directions

There are many potential future directions for research involving 1,2-Dichloroanthracene-9,10-dione. One area of interest is the use of 1,2-Dichloroanthracene-9,10-dione in the production of singlet oxygen and other reactive oxygen species for use in photodynamic therapy for cancer treatment. Additionally, 1,2-Dichloroanthracene-9,10-dione could be further studied for its potential use in organic synthesis, as well as its biological and pharmacological properties. Further research is needed to fully understand the mechanism of action of 1,2-Dichloroanthracene-9,10-dione and its potential applications in various fields.

Synthesis Methods

1,2-Dichloroanthracene-9,10-dione can be synthesized through a variety of methods, including oxidation of 1,2-dichloroanthraquinone, reaction of 1,2-dichloroanthracene with potassium permanganate, and reaction of 1,2-dichloroanthracene with sulfuric acid and potassium dichromate. The most common method involves the oxidation of 1,2-dichloroanthraquinone using potassium permanganate.

Scientific Research Applications

1,2-Dichloroanthracene-9,10-dione has been used in various scientific research applications, including organic synthesis, photochemistry, and pharmacology. It has been used as a starting material for the synthesis of various organic compounds, including anthraquinones, anthracenes, and anthrone derivatives. 1,2-Dichloroanthracene-9,10-dione has also been used in photochemical reactions, such as the production of singlet oxygen and the generation of radical species.

properties

CAS RN

1594-46-3

Product Name

1,2-Dichloroanthracene-9,10-dione

Molecular Formula

C14H6Cl2O2

Molecular Weight

277.1 g/mol

IUPAC Name

1,2-dichloroanthracene-9,10-dione

InChI

InChI=1S/C14H6Cl2O2/c15-10-6-5-9-11(12(10)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H

InChI Key

PLUFITIFLBGFPN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)Cl)Cl

Pictograms

Acute Toxic

synonyms

1,2-Dichloro-9,10-anthraquinone

Origin of Product

United States

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